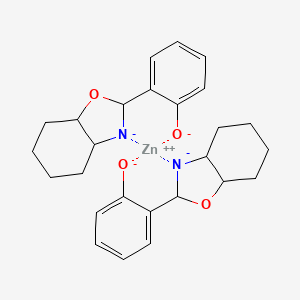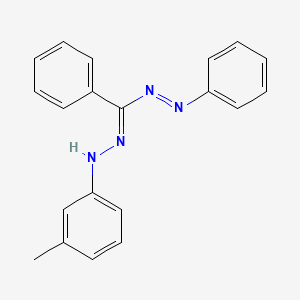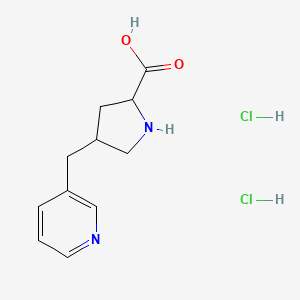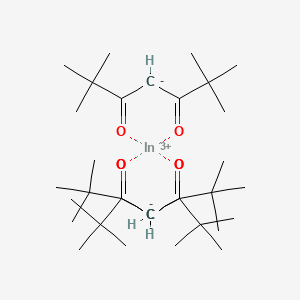
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is a coordination compound with the chemical formula C33H57InO6 . It is commonly used in various scientific and industrial applications due to its unique properties, such as its ability to form stable complexes with metals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) typically involves the reaction of indium salts with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of indium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: The ligand can be substituted with other ligands to form new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of indium, while reduction may produce lower oxidation states .
Applications De Recherche Scientifique
Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various indium-containing compounds and materials.
Biology: The compound is used in the study of metal-ligand interactions and their biological implications.
Industry: The compound is used in the production of thin films, coatings, and other advanced materials
Mécanisme D'action
The mechanism of action of Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) involves the coordination of the indium ion with the ligand. This coordination stabilizes the indium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the indium ion and other molecules .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethyl-3,5-heptanedione: A bidentate ligand used in the synthesis of stable complexes with lanthanide ions.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A similar compound used in various chemical reactions.
Uniqueness: Indium(2,2,6,6-tetramethyl-3,5-heptanedionatE) is unique due to its ability to form stable complexes with indium ions, which are useful in various scientific and industrial applications. Its stability and reactivity make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C33H57InO6 |
|---|---|
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
indium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
Clé InChI |
KXDXYTBCELBAEK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[In+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

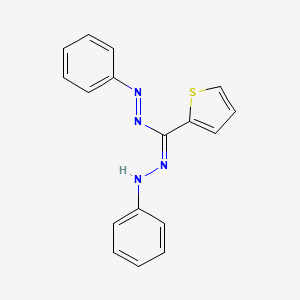
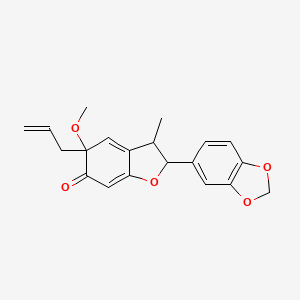
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)

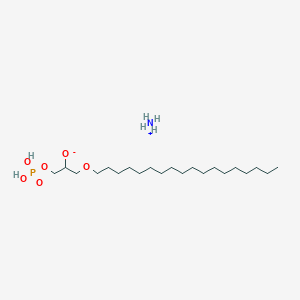
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
